3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid
Overview
Description
The compound of interest, 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the trifluoromethyl group and a carboxylic acid function suggests that this compound could have significant chemical reactivity and potential biological activity.
Synthesis Analysis
The synthesis of related isoxazole compounds involves various strategies. For instance, a prodrug of an antiarthritic agent was synthesized by cycloaddition followed by hydrolysis, indicating a method that could potentially be adapted for the synthesis of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid . Another paper describes a novel route to synthesize 5-substituted 3-isoxazolols, which could be relevant for the synthesis of the compound . Additionally, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles using a domino cycloaddition and elimination process provides insights into the synthetic possibilities for isoxazole derivatives .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives has been studied using various techniques. For example, an experimental and theoretical study on a structurally similar compound, 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide, was performed using density functional theory (DFT) and crystallographic measurements . Such studies are crucial for understanding the electronic structure, stability, and reactivity of isoxazole compounds.
Chemical Reactions Analysis
Isoxazole derivatives undergo a range of chemical reactions. Bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate, for instance, has been explored to synthesize precursors for further functionalization . The behavior of aminoazole-4-carboxylic acids towards electrophiles has also been examined, revealing different reactivity patterns that could be relevant for the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be influenced by their functional groups. The tautomerism of heteroaromatic compounds with five-membered rings, including isoxazoles, has been studied, showing the influence of solvent polarity on their structure . The solvent effects on intermolecular hydrogen bonding of a related compound, 4-methylthiadiazole-5-carboxylic acid, were investigated, which could provide insights into the behavior of 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid in different environments .
Scientific Research Applications
Tautomerism Studies
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives have been studied for their tautomeric properties. Research by Boulton & Katritzky (1961) investigated the infra-red and ultra-violet spectra of isoxazole derivatives, contributing to the understanding of the tautomerism of heteroaromatic compounds with five-membered rings (Boulton & Katritzky, 1961).
Synthetic Chemistry
Isoxazole-4-carboxylic acid derivatives, including 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, have been synthesized through various methods. A study by Serebryannikova et al. (2019) reported the first synthesis of isoxazole-4-carboxylic acid derivatives by domino isoxazole-isoxazole isomerization (Serebryannikova et al., 2019).
Rearrangement and Isomerization
The isoxazole derivatives have been the subject of rearrangement and isomerization studies. Research by Andrianov et al. (1991) explored the rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes, providing insights into the reactivity of these compounds (Andrianov et al., 1991).
Synthesis of Functionalized Isoxazoles
Isoxazole derivatives are used as scaffolds for synthesizing various functionalized compounds. A study by Ruano et al. (2005) focused on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, which are useful for creating highly functionalized 3-(pyridin-3-yl)isoxazoles (Ruano et al., 2005).
Bromination and Structural Investigations
The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate and its implications in the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylate were studied by Roy et al. (2004). This work contributed to understanding the structural aspects of isoxazole derivatives (Roy et al., 2004).
Mass Spectrometry and Thermal Properties
Studies involving mass spectrometry and thermal properties of isoxazole derivatives, including 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, have provided valuable insights. For instance, Zhigulev et al. (1974) investigated the mass spectra and thermal isomerization of isoxazole rings (Zhigulev et al., 1974).
Safety And Hazards
Future Directions
In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This includes the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .
properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO3/c1-2-3(5(11)12)4(13-10-2)6(7,8)9/h1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSIITLIIHGESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379630 | |
Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
CAS RN |
193952-09-9 | |
Record name | 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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